molecular formula C14H17N11OS B2580834 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1798040-85-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2580834
CAS RN: 1798040-85-3
M. Wt: 387.43
InChI Key: TWMHTSNEDLGWDD-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C14H17N11OS and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of related compounds highlight innovative methods to create heterocyclic compounds with potential biological activities. For instance, a study demonstrates the efficient microwave-assisted synthesis of a compound through click cyclocondensation, showcasing an eco-friendly approach to obtaining regioselective 1,2,3-triazole isomers characterized by IR, NMR, MS spectral data, and X-ray diffraction (Said et al., 2020). This method emphasizes the role of green chemistry in developing novel compounds.

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of these compounds is significant. For example, a series of azole-containing piperazine derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities. Preliminary results showed moderate to significant activity against various strains, with specific compounds offering remarkable broad-spectrum antimicrobial efficacy comparable to standard drugs (Gan et al., 2010). This indicates the potential of these compounds to address drug-resistant pathogens.

Antiviral and Anti-inflammatory Properties

The compounds' applications extend to exploring their antiviral and anti-inflammatory properties. For example, heterocyclic compounds synthesized from similar structures were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating potential as antiviral agents (Attaby et al., 2006). Another study focused on the synthesis of novel derivatives as potential antimicrobial agents, indicating their promise in this area as well (Zaidi et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets. For instance, synthesized compounds were evaluated for their binding interaction with BAX protein, with several showing high binding affinity, indicating their potential in drug development (Rao et al., 2022).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N11OS/c1-22-14(19-20-21-22)27-8-13(26)24-6-4-23(5-7-24)11-2-3-12(18-17-11)25-10-15-9-16-25/h2-3,9-10H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHTSNEDLGWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N11OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

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